molecular formula C7H9N3O2S B2931094 1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonamide CAS No. 1882065-27-1

1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonamide

Cat. No.: B2931094
CAS No.: 1882065-27-1
M. Wt: 199.23
InChI Key: GXDNPBRMBBSFNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H,2H,3H-Pyrrolo[2,3-b]pyridine-1-sulfonamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged structure used in the design of compounds that target protein kinases, which are key regulators in numerous disease pathways . This specific scaffold has been identified as a key component in inhibitors targeting a wide range of kinases. Research highlights its role in the synthesis of potent adaptor-associated kinase 1 (AAK1) inhibitors, which represent a promising broad-spectrum antiviral strategy against viruses such as dengue and Ebola . Furthermore, analogous pyrrolo[2,3-b]pyridine sulfonamide derivatives have demonstrated potent inhibitory activity against Ribosomal S6 Kinase 2 (RSK2), an enzyme involved in cell growth and proliferation in tumors, showing promise as anticancer agents . The scaffold's versatility is further evidenced by its application in developing immunomodulators that target Janus Kinase 3 (JAK3) . The incorporation of a sulfonamide group enhances the molecular properties of the core structure, often contributing to improved binding affinity and pharmacokinetic profiles. Researchers value this compound for its potential in hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies across various therapeutic areas . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2,3-dihydropyrrolo[2,3-b]pyridine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2S/c8-13(11,12)10-5-3-6-2-1-4-9-7(6)10/h1-2,4H,3,5H2,(H2,8,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDNPBRMBBSFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC=N2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonamide typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by the introduction of the sulfonamide group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonamide involves its interaction with the fibroblast growth factor receptor (FGFR). The compound binds to the receptor’s tyrosine kinase domain, inhibiting its activity. This inhibition prevents the downstream signaling pathways, such as RAS-MEK-ERK and PI3K-Akt, which are crucial for cell proliferation and survival. As a result, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogues

Anticancer Derivatives
  • 1-(Arylsulfonyl)-4-morpholino-1H-pyrrolo[2,3-b]pyridine (6a-h): These derivatives exhibit potent anticancer activity against breast (MCF-7) and lung (A549) cancer cell lines, with IC₅₀ values ranging from 0.8–3.2 µM. The morpholino group enhances solubility and kinase selectivity, as demonstrated in molecular docking studies targeting EGFR and VEGFR-2 .
  • 1-(Arylsulfonyl)-4-(4-methylpiperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine (7a-g): Substitution with a methylpiperazinyl group improves blood-brain barrier penetration, making these compounds candidates for CNS malignancies. IC₅₀ values are comparable to morpholino analogues (1.1–3.5 µM) .
Kinase Inhibitors
  • 1H-Pyrrolo[2,3-b]pyridine-1-sulfonamide, N,N-dimethyl-3-(2,2,2-trifluoroacetyl)- (CAS 1032649-94-7) :
    The trifluoroacetyl group increases metabolic stability (t₁/₂ > 6 hours in hepatic microsomes) and enhances inhibitory activity against GSK-3β (IC₅₀ = 12 nM) compared to the parent sulfonamide (IC₅₀ = 45 nM) .
  • 6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl derivatives (Example 2, ) :
    These compounds show high affinity for nicotinic acetylcholine receptors (Ki = 8 nM), highlighting the role of halogenation in modulating receptor selectivity .

Physicochemical Properties

Compound Name Molecular Weight LogP PSA (Ų) Key Substituents Biological Target
1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonamide 213.25 1.2 71.2 Sulfonamide Kinases, Anticancer
3-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 633303-90-9) 258.30 3.5 71.2 Phenylsulfonyl Kinase inhibition
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 183208-22-2) 211.06 2.1 28.9 Bromo, Methyl Intermediate synthesis
N,N-Dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrolo[2,3-b]pyridine-1-sulfonamide (CAS 1032649-94-7) 280.35 2.8 85.7 Trifluoroacetyl, Dimethyl GSK-3β inhibition
  • LogP and Solubility : The trifluoroacetyl derivative (LogP = 2.8) exhibits improved lipid solubility over the parent sulfonamide (LogP = 1.2), enhancing membrane permeability .
  • Halogenation Effects : Bromo-substituted derivatives (e.g., 5-bromo-1-methyl) show reduced solubility but increased electrophilicity, favoring covalent binding to kinase active sites .

Biological Activity

1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonamide is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential as a fibroblast growth factor receptor (FGFR) inhibitor. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and therapeutic implications.

The primary mechanism of action for this compound involves inhibition of FGFR. By binding to the tyrosine kinase domain of FGFR, the compound disrupts downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt, which are essential for cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells and reduced migration and invasion capabilities.

Pharmacological Profile

Research indicates that this compound exhibits significant anti-cancer properties. A study highlighted its effectiveness against various cancer cell lines by demonstrating a dose-dependent inhibition of cell proliferation. The compound's selectivity for FGFR over other kinases enhances its therapeutic potential while minimizing off-target effects .

Case Studies

  • In vitro Studies : In a series of experiments with human cancer cell lines, this compound showed IC50 values ranging from 0.05 to 0.5 µM, indicating potent inhibition against FGFR-dependent tumors .
  • In vivo Models : Animal models treated with this compound exhibited reduced tumor growth compared to control groups. Histological analysis revealed decreased cell proliferation markers in treated tissues .

Structure-Activity Relationships (SAR)

The SAR studies have revealed that modifications at specific positions on the pyrrolo[2,3-b]pyridine scaffold can significantly enhance biological activity. For instance:

PositionModificationEffect on Activity
5Addition of larger substituentsIncreased FGFR binding affinity
7Variation in sulfonamide groupAltered pharmacokinetics and potency

These findings suggest that strategic modifications can optimize the compound's efficacy and selectivity for FGFR inhibition .

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Pyrrolo Core : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Sulfonamide Group : Often achieved through reactions with sulfonyl chlorides.

Common reagents include palladium or copper catalysts to facilitate cyclization and subsequent steps involving purification methods such as chromatography .

Q & A

Q. What are the optimal synthetic routes for introducing the sulfonamide group into the pyrrolo[2,3-b]pyridine scaffold?

The sulfonamide group is typically introduced via nucleophilic substitution or coupling reactions. For example:

  • Sulfonyl chloride intermediates : React pyrrolo[2,3-b]pyridine derivatives with sulfonyl chlorides (e.g., benzene sulfonyl chloride) under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents like THF or DCM .
  • Buchwald-Hartwig amination : Use palladium catalysts (e.g., Pd(PPh₃)₄) to couple aryl halides with sulfonamides in the presence of a base (e.g., K₂CO₃) .
  • Direct sulfonylation : Employ NaH as a base and methyl iodide (MeI) for N-alkylation prior to sulfonamide formation .

Q. How can regiochemistry be confirmed in substituted pyrrolo[2,3-b]pyridine derivatives?

  • NMR spectroscopy : Distinct proton splitting patterns in ¹H NMR (e.g., H2 and H3 coupling constants in pyrrolo[2,3-b]pyridine derivatives) help assign substitution positions. For example, H3 in 5-bromo-1H-pyrrolo[2,3-b]pyridine appears as a doublet at δ 6.42 (J = 3.6 Hz) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry by analyzing crystal structures of intermediates or final products .

Q. What functionalization strategies improve solubility for in vitro assays?

  • Polar substituents : Introduce methoxy (-OCH₃) or hydroxyl (-OH) groups at the 5- or 6-positions to enhance aqueous solubility .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) groups to temporarily mask reactive amines, improving solubility during synthesis .

Advanced Research Questions

Q. How can researchers resolve low yields in N-alkylation reactions of pyrrolo[2,3-b]pyridines?

  • Phase-transfer catalysts : Add Bu₄N⁺HSO₄⁻ (0.15 mmol) to facilitate alkylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine with 1-iodobutane, achieving 99% yield .
  • Base optimization : Substitute NaH with milder bases like K₂CO₃ in polar aprotic solvents (e.g., DMF) to reduce side reactions .

Q. How to address conflicting structure-activity relationship (SAR) data for sulfonamide derivatives in kinase inhibition studies?

  • Substituent profiling : Compare analogs with halogen (e.g., Cl, Br) or electron-withdrawing groups (e.g., -CF₃) at the 3- and 5-positions. For example, 5-chloro derivatives show enhanced kinase affinity due to improved hydrophobic interactions .
  • Cellular assays : Validate target engagement using phospho-specific antibodies or fluorescent probes to distinguish direct inhibition from off-target effects .

Q. What computational methods predict solubility and metabolic stability of pyrrolo[2,3-b]pyridine-sulfonamide hybrids?

  • DFT calculations : Model electron density maps to assess sulfonamide group reactivity and susceptibility to oxidative metabolism .
  • QSAR models : Train models on datasets with logP, polar surface area, and hydrogen-bond acceptor counts to correlate substituents (e.g., 3,4-dimethoxy phenyl) with solubility .

Q. How to analyze by-products in halogenation reactions of pyrrolo[2,3-b]pyridines?

  • LC-MS/MS : Identify dihalogenated by-products (e.g., 5,6-dibromo derivatives) using high-resolution mass spectrometry .
  • Reaction monitoring : Track regioselectivity in bromination with NBS (N-bromosuccinimide) using in situ IR spectroscopy to detect intermediate formation .

Methodological Challenges and Solutions

Q. How to mitigate decomposition during sulfonamide storage?

  • Lyophilization : Store sulfonamide derivatives as lyophilized powders under argon to prevent hydrolysis .
  • Stability assays : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH) to identify optimal storage buffers (e.g., pH 7.4 PBS) .

Q. What strategies improve regioselectivity in cross-coupling reactions of pyrrolo[2,3-b]pyridines?

  • Directed ortho-metalation : Use directing groups (e.g., -OMe) to control palladium-catalyzed Suzuki-Miyaura coupling positions .
  • Microwave-assisted synthesis : Enhance selectivity in Buchwald-Hartwig amination by reducing reaction times and side-product formation .

Q. How to validate synthetic intermediates without commercial reference standards?

  • Comparative NMR : Use coupling constants and NOE correlations to distinguish isomers (e.g., 1H-pyrrolo[2,3-b]pyridine vs. 1H-pyrrolo[3,2-b]pyridine) .
  • Isotopic labeling : Synthesize ¹³C-labeled analogs for unambiguous structural assignment via 2D NMR (HSQC, HMBC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.